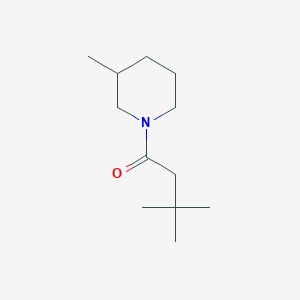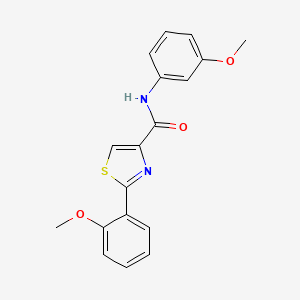
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been widely used in the field of neuroscience as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
作用機序
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide are well-documented. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its toxic effects.
実験室実験の利点と制限
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several advantages as a tool for scientific research. It selectively destroys dopaminergic neurons in the brain, making it an excellent model for studying the mechanisms of Parkinson's disease. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is also relatively easy to synthesize and administer to animals. However, there are also several limitations to using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. It is a potent neurotoxin that can cause severe damage to the brain, making it difficult to use in long-term studies. Additionally, the effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide on the brain may not fully replicate the effects of Parkinson's disease in humans, which limits its usefulness as a model for the disease.
将来の方向性
There are several future directions for research on 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide toxicity. Another area of research is on using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide as a tool to study the effects of environmental toxins on the brain. Finally, there is ongoing research on developing new animal models for Parkinson's disease that more closely replicate the disease in humans, which may lead to new insights into the mechanisms of the disease and new treatments.
合成法
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylfuran. The first step involves the reaction of 2-methylfuran with methylamine to form 2-methyl-N-methylfuran. This intermediate is then reacted with 2-bromo-3-methylpyridine to form 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, which is the final product.
科学的研究の応用
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. When 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is administered to animals, it selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes it an excellent tool to study the underlying mechanisms of the disease and to develop new treatments. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been used to study the effects of environmental toxins on the brain and to develop new drugs for other neurodegenerative diseases.
特性
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBLHUQTAOJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)

